D-Ala-D-Ala vs. D-Ala-D-Ser Motif: 10-Fold Difference in Competitive EC50 for Vancomycin Receptor Binding
In an FTIR-ATR biosensor model, an N-Boc-6-aminocaproyl-D-Ala-D-Ala analogue (2a) demonstrated a competitive EC50 of 6.3–8.0 × 10⁻⁵ M against vancomycin, whereas the corresponding D-Ala-D-Ser analogue (3a) exhibited a significantly weaker EC50 of 7.1–9.3 × 10⁻⁴ M [1]. This ~10-fold loss in potency for the D-Ala-D-Ser variant underscores the requirement for the D-Ala-D-Ala core. N-[N-Boc-D-alaninyl]-D-alanine supplies this precise D-Ala-D-Ala motif with a Boc-protected N-terminus, serving as the direct precursor to high-affinity vancomycin ligands.
| Evidence Dimension | Vancomycin competitive binding (EC50) |
|---|---|
| Target Compound Data | EC50 = 6.3–8.0 × 10⁻⁵ M (N-Boc-6-aminocaproyl-D-Ala-D-Ala, compound 2a) |
| Comparator Or Baseline | EC50 = 7.1–9.3 × 10⁻⁴ M (N-Boc-6-aminocaproyl-D-Ala-D-Ser, compound 3a) |
| Quantified Difference | ~10-fold lower potency for D-Ala-D-Ser analogue |
| Conditions | Microbiological competition assay against natural vancomycin target in bacteria; FTIR-ATR detection |
Why This Matters
For researchers developing vancomycin-based biosensors or studying glycopeptide antibiotic targets, selecting a building block that maintains the native D-Ala-D-Ala terminus ensures retention of high-affinity binding, whereas the D-Ala-D-Ser analogue requires a 10-fold higher concentration for equivalent competition.
- [1] Hernout, O. et al. Design and evaluation of analogues of the bacterial cell-wall peptidoglycan motif L-Lys-D-Ala-D-Ala for use in a vancomycin biosensor. Bioorg. Med. Chem. Lett. 2007, 17, 5758–5762. PMID: 17855088. View Source
